molecular formula C23H23NO5S B334664 propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B334664
M. Wt: 425.5 g/mol
InChI Key: YBYJEEZZDJRCJX-UHFFFAOYSA-N
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Description

Propyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and an isochromenyl group, which is a fused ring system containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the isochromenyl group through a series of condensation and cyclization reactions. The final step involves the esterification of the carboxylate group with propanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Propyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propyl 6-methyl-2-(1-oxo-1H-isochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other benzothiophene derivatives and isochromenyl-containing molecules. Examples include:

  • Ethyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

propyl 6-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H23NO5S/c1-3-10-28-23(27)19-16-9-8-13(2)11-18(16)30-21(19)24-20(25)17-12-14-6-4-5-7-15(14)22(26)29-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,25)

InChI Key

YBYJEEZZDJRCJX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=CC=CC=C4C(=O)O3

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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